N2-Isobutyryl-2'-O-methylguanosine

Oligonucleotide Synthesis Nucleoside Chemistry Process Development

N2-Isobutyryl-2'-O-methylguanosine is a protected guanosine nucleoside essential for synthesizing 2'-O-methyl phosphoramidites. The N2-isobutyryl group prevents depurination and branching during automated oligonucleotide assembly, while the 2'-O-methyl modification confers nuclease resistance and elevated Tm in final oligos. Unlike unprotected or DNA analogs, this monomer is functionally non-substitutable for antisense, siRNA, and aptamer research requiring high coupling efficiency and duplex stability. Purchase the ≥98% purity grade for reproducible, high-yield oligonucleotide synthesis.

Molecular Formula C15H21N5O6
Molecular Weight 367.36 g/mol
Cat. No. B12390569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Isobutyryl-2'-O-methylguanosine
Molecular FormulaC15H21N5O6
Molecular Weight367.36 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC
InChIInChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24)/t7-,9?,10+,14-/m1/s1
InChIKeyRPULCYXEYODQOG-DHRRVFGLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Isobutyryl-2'-O-methylguanosine: Protected Nucleoside for Oligonucleotide Synthesis and Modified RNA Research


N2-Isobutyryl-2'-O-methylguanosine (N2-iBu-2'-OMe-G, CAS 63264-29-9) is a protected guanosine nucleoside analog and key monomer for the solid-phase synthesis of 2'-O-methyl oligoribonucleotides . The molecule features dual modifications: a 2'-O-methyl group conferring nuclease resistance and enhanced RNA binding affinity, and an N2-isobutyryl protecting group enabling high-fidelity oligonucleotide assembly . The compound serves as a direct precursor to widely used phosphoramidite reagents (e.g., 2'-OMe-iBu-G CEP, CAS 150780-67-9) .

Critical Differentiation of N2-Isobutyryl-2'-O-methylguanosine in Oligonucleotide Manufacturing


Substituting N2-iBu-2'-OMe-G with simpler analogs (e.g., 2'-O-methylguanosine without N2 protection, or 2'-deoxyguanosine) in oligonucleotide synthesis workflows is not functionally equivalent. The absence of the N2-isobutyryl protecting group leads to severe depurination and branching side reactions during automated phosphoramidite coupling, drastically reducing crude oligonucleotide yield and purity . Conversely, the 2'-O-methyl modification distinguishes this compound from standard DNA building blocks by imparting nuclease resistance and elevated duplex thermal stability in the final oligonucleotide product—properties unattainable with 2'-deoxyguanosine [1]. For procurement, these dual features define a specific reagent class required for antisense, siRNA, and aptamer research.

Quantitative Differentiation: N2-Isobutyryl-2'-O-methylguanosine vs. Alternative Guanosine Building Blocks


Synthesis Yield: N2-iBu-2'-OMe-G from Guanosine (25% Overall) vs. Analogous Protected Guanosine Derivatives

A reported 8-step synthesis of N2-isobutyryl-2'-O-methyl guanosine from guanosine achieved a 25% overall yield, utilizing 3′,5′-di-tert-butylsilyl and O6-trimethylsilylethyl protections during 2′-O-methylation [1]. This yield compares favorably to alternative protected guanosine syntheses: for instance, 2-N-dimethylaminomethylene-2'-O-methylguanosine was obtained in 56% overall yield via a 6-step route, but this compound lacks the acid-labile N2-isobutyryl group required for standard phosphoramidite deprotection protocols [2].

Oligonucleotide Synthesis Nucleoside Chemistry Process Development

Phosphoramidite Purity: TheraPure™ Grade (≥99%) vs. Standard Grade (≥98%)

The phosphoramidite derivative (2'-OMe-iBu-G CEP) of N2-isobutyryl-2'-O-methylguanosine is commercially available in two purity grades: TheraPure™ grade with HPLC purity ≥99% and single critical impurity ≤0.3%, and standard grade with HPLC purity ≥98% . The TheraPure™ grade specifically limits the M-11 impurity to ≤0.01%, a specification critical for therapeutic oligonucleotide manufacturing where trace impurities can impact regulatory compliance and product safety .

Therapeutic Oligonucleotides GMP Manufacturing Quality Control

Duplex Thermal Stability: 2'-O-Methyl Modification Elevates Tm vs. Unmodified RNA

Oligonucleotides containing 2'-O-methyl modifications form duplexes with complementary RNA that exhibit melting temperatures (Tm) higher than unmodified RNA:RNA duplexes [1]. In a comprehensive study comparing fully modified 2'-oligoribonucleotides, the Tm order was 2'-fluoro > 2'-O-propyl > 2'-O-methyl > RNA:RNA > DNA:DNA [2]. Quantitatively, each 2'-O-methyl substitution contributes a Tm increase of 0.5–0.7 °C per modification in antisense and siRNA contexts [3].

Antisense Oligonucleotides siRNA Design RNA Hybridization

Nuclease Resistance: 2'-O-Methyl vs. Unmodified RNA in siRNA Applications

Fully 2'-O-methyl and 2'-fluoro modified siRNA motifs demonstrate enhanced plasma stability and increased in vitro potency relative to unmodified siRNA. At specific target sites, these fully modified siRNAs exhibited >500-fold improvement in potency compared to unmodified controls [1]. Additionally, alternating 2'-O-methyl and 2'-fluoro modifications yielded siRNAs with equal or greater potency and efficacy than unmodified siRNA, while maintaining RISC-mediated target cleavage [2].

siRNA Stability RNAi Therapeutics Nuclease Degradation

Primary Application Scenarios for N2-Isobutyryl-2'-O-methylguanosine in Nucleic Acid Research and Therapeutic Development


Solid-Phase Synthesis of 2'-O-Methyl Oligoribonucleotides for Antisense and siRNA Applications

N2-Isobutyryl-2'-O-methylguanosine serves as the direct nucleoside precursor for synthesizing 2'-OMe-iBu-G phosphoramidite monomers, which are essential building blocks for automated solid-phase oligonucleotide synthesis . The resulting 2'-O-methyl oligoribonucleotides exhibit nuclease resistance and elevated duplex thermal stability, critical for antisense oligonucleotides, siRNA, and aptamer-based research [1]. The compound's N2-isobutyryl protection ensures high coupling efficiency and prevents depurination side reactions during synthesis, while its 2'-O-methyl group imparts the stability and binding advantages documented in the quantitative evidence above.

Therapeutic Oligonucleotide Manufacturing Under GMP Standards

For therapeutic oligonucleotide development requiring regulatory compliance, the TheraPure™ grade phosphoramidite derivative of N2-iBu-2'-OMe-G (purity ≥99%, M-11 impurity ≤0.01%) provides the analytical stringency necessary for GMP manufacturing . This grade is specifically designed for therapeutic applications where impurity profiles directly impact product safety and regulatory submission quality. The selection of this grade over standard grade (≥98% purity) is justified by the ≥1 percentage point purity differential and tighter impurity specifications.

Preparation of Nuclease-Resistant RNA Hybridization Probes

2'-O-Methyl oligoribonucleotides synthesized from N2-iBu-2'-OMe-G exhibit faster hybridization kinetics and increased Tm (0.5–0.7 °C per modification) compared to DNA probes, making them superior reagents for detecting structured RNA targets . This application leverages the class-level evidence of enhanced thermal stability and nuclease resistance to justify procurement of 2'-O-methyl building blocks over standard deoxynucleotides for diagnostic probe development.

Synthesis of Modified siRNA with Enhanced In Vitro Potency

Incorporation of 2'-O-methyl modifications via N2-iBu-2'-OMe-G-derived phosphoramidites into siRNA duplexes has been shown to improve in vitro potency by >500-fold at specific target sites compared to unmodified siRNA . This application scenario directly applies the potency enhancement evidence to guide procurement decisions for siRNA research programs aiming to maximize target knockdown efficiency and plasma stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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